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Compound of Interest

Compound Name: LH-708

Cat. No.: B608560 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

preventing cracking in LH-708 weld deposits during experimental applications.

Troubleshooting Guide
This guide addresses common issues encountered when welding with LH-708, a hot work tool

steel electrode.

Issue: Cracks appear in the weld deposit or the heat-affected zone (HAZ).

Question: What are the primary causes of cracking when welding with LH-708? Answer:

Cracking in LH-708 weld deposits is primarily due to the high carbon and alloy content of the

material, making it susceptible to hydrogen-induced cracking (also known as cold cracking)

and solidification cracking (hot cracking).[1][2][3]

Hydrogen-Induced Cracking (HIC): This is the most common issue and occurs after the

weld has cooled.[3] It results from the combination of three factors: the presence of

diffusible hydrogen, a susceptible hardened microstructure, and high residual stresses.[4]

[5] Hydrogen can be introduced from moisture in the electrode coating, on the base metal,

or in the atmosphere.[4]

Solidification Cracking: This type of cracking occurs at high temperatures as the weld

metal solidifies.[2][6] It is often caused by an improper weld bead shape, high levels of
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impurities like sulfur and phosphorus, and excessive welding stresses.[6][7]

Question: How can I identify the type of cracking? Answer:

Hydrogen-Induced/Cold Cracks: These cracks typically appear after the weld has cooled

to room temperature, sometimes hours or even days later.[4][8] They are often found in

the heat-affected zone (HAZ) and can be transverse or longitudinal to the weld.[9]

Solidification/Hot Cracks: These cracks occur during or immediately after welding while the

weld is still hot.[2] They are usually found along the centerline of the weld bead.[3]

Question: My weld has cracked. What steps should I take to prevent it in the future? Answer:

To prevent cracking, you must control the key contributing factors: hydrogen content, cooling

rate, and stress. Follow these steps:

Proper Electrode Handling: Ensure LH-708 electrodes are stored in a dry environment

and, if necessary, baked according to the manufacturer's specifications to remove any

moisture, which is a primary source of hydrogen.[10]

Thorough Surface Preparation: Clean the weld area meticulously to remove any

contaminants such as oil, grease, rust, or paint. These can introduce hydrogen into the

weld pool.

Implement Correct Preheating: Preheating the base metal is critical. For LH-708, a

preheat temperature of 300-400°C is recommended.[11] Preheating slows the cooling

rate, which helps to form a more ductile microstructure and allows hydrogen to diffuse out

of the weld area.[12][13]

Control Interpass Temperature: For multi-pass welds, it is crucial to maintain the interpass

temperature at or above the minimum preheat temperature.[1][14] This prevents the weld

from cooling too rapidly between passes.

Use Proper Welding Technique: Employ a stringer bead technique with minimal weaving. A

bead width that does not exceed twice the diameter of the electrode coating can help

prevent slag entrapment and reduce stress.[9]
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Apply Post-Weld Heat Treatment (PWHT): Immediately after welding, the component

should be transferred to a furnace for PWHT without allowing it to cool.[1] This helps to

relieve residual stresses and temper the hardened microstructure, significantly reducing

the risk of cracking.[15][16]

Frequently Asked Questions (FAQs)
Q1: What is the recommended preheating temperature for LH-708, and how does material

thickness affect this?

A1: The general recommendation for LH-708 is to preheat the workpiece to 300-400°C.[11] For

tool steels in general, the preheat temperature should be increased for thicker sections to

ensure a slow cooling rate and prevent the formation of a brittle microstructure.[15][17]

Q2: Is post-weld heat treatment always necessary for LH-708?

A2: Yes, for critical applications, PWHT is highly recommended. Immediately after welding, the

part should undergo a tempering or stress-relieving process to reduce residual stresses and

soften the hardened microstructure in the weld and HAZ.[1][15] This significantly reduces the

risk of delayed cracking.

Q3: Can I use LH-708 electrodes that have been exposed to the atmosphere?

A3: It is not recommended. LH-708 is a low-hydrogen electrode, and exposure to the

atmosphere can lead to moisture absorption in the coating. This moisture breaks down in the

welding arc, releasing hydrogen that can cause cracking.[4] If electrodes have been exposed,

they should be re-baked according to the manufacturer's instructions.

Q4: What should I do if I find a crack in my weld?

A4: If a crack is detected, it must be completely removed before attempting to re-weld. This is

typically done by grinding or air arc gouging. After removal, the area should be thoroughly

cleaned and inspected (e.g., using dye penetrant or magnetic particle inspection) to ensure the

entire crack has been eliminated before proceeding with the proper preheating and welding

procedure.[1][16]
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Table 1: Recommended Thermal Parameters for Welding with LH-708

Parameter
Temperature Range
(°C)

Temperature Range
(°F)

Notes

Preheating

Temperature
300 - 400 572 - 752

Mandatory for all

thicknesses. Increase

towards the upper end

of the range for thicker

sections.[11]

Interpass Temperature ≥ 300 ≥ 572

Should not fall below

the minimum preheat

temperature.[1]

Post-Weld Annealing 750 - 780 1382 - 1436

Hold for 4 hours for

maximum softness.

[11]

Post-Weld Hardening 1070 - 1120 1958 - 2048
Followed by oil

quenching.[11]

Post-Weld Tempering 500 - 600 932 - 1112

Hold for 2 hours to

achieve final hardness

and relieve stress.[11]

Experimental Protocols
Protocol 1: Standard Procedure for Repair Welding with LH-708

Defect Removal: Completely remove the existing crack or defect by grinding or gouging. The

groove should have smooth, rounded corners to avoid stress concentrations.[1]

Pre-Weld Inspection: Perform a non-destructive examination (e.g., dye penetrant testing) to

confirm the complete removal of the crack.

Cleaning: Thoroughly clean the weld area and surrounding surfaces to remove all

contaminants.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://adorwelding.com/adorfon/wp-content/uploads/2021/09/LH-708-1.pdf
https://www.twi-global.com/technical-knowledge/faqs/faq-how-can-cracking-be-avoided-when-welding-is-used-to-restore-tools-and-dies
https://adorwelding.com/adorfon/wp-content/uploads/2021/09/LH-708-1.pdf
https://adorwelding.com/adorfon/wp-content/uploads/2021/09/LH-708-1.pdf
https://adorwelding.com/adorfon/wp-content/uploads/2021/09/LH-708-1.pdf
https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://www.twi-global.com/technical-knowledge/faqs/faq-how-can-cracking-be-avoided-when-welding-is-used-to-restore-tools-and-dies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preheating: Uniformly preheat the workpiece to 300-400°C. Use temperature-indicating

crayons or a calibrated thermocouple to monitor the temperature.[11][14]

Welding:

Use LH-708 electrodes that have been stored in a heated oven.

Maintain a short arc length and use a stringer bead technique.

For thicker sections, a buffer layer with a more ductile electrode may be considered before

applying the LH-708.

Monitor and maintain the interpass temperature above 300°C.[1]

Post-Weld Heat Treatment: Immediately after welding is complete, transfer the component to

a furnace for tempering at 500-600°C for at least two hours to relieve stress and achieve the

desired hardness.[11]

Slow Cooling: Allow the component to cool slowly to room temperature in the furnace or in

still air.

Final Inspection: After cooling, perform a final non-destructive examination to ensure the

integrity of the repair.
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Troubleshooting Workflow: Cracking in LH-708 Welds

Crack Detected in Weld or HAZ

Identify Crack Type
(Hot or Cold)

Cold (Hydrogen-Induced) Cracking

 Appears after cooling

Hot (Solidification) Cracking

 Appears during/right after welding

Review Hydrogen Control Measures Review Thermal Management

Potential Hydrogen Sources:
- Improper Electrode Storage

- Surface Contamination
- Atmospheric Moisture

Yes

Ensure Dry Electrodes &
Thorough Cleaning

Potential Cooling Issues:
- Inadequate Preheat
- Low Interpass Temp

- No or Delayed PWHT

Yes

Apply Proper Preheat (300-400°C),
Maintain Interpass Temp &

Immediate PWHT

Review Welding Procedure

Potential Procedural Issues:
- Incorrect Bead Shape

- High Heat Input
- High Impurity Content

Yes

Adjust Welding Parameters &
Technique for Optimal

Bead Shape

Implement Corrective Actions

Click to download full resolution via product page

Figure 1: Logical workflow for troubleshooting cracking in LH-708 weld deposits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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